Product packaging for Chloramphenicol palmitate(Cat. No.:CAS No. 125637-16-3)

Chloramphenicol palmitate

Cat. No.: B1178707
CAS No.: 125637-16-3
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Chloramphenicol (B1208) Derivatives Development for Research Purposes

The journey of chloramphenicol began with its isolation from Streptomyces venezuelae in 1947. nih.govinchem.org Its chemical structure was identified and subsequently synthesized in 1949. wikipedia.org As a potent inhibitor of bacterial protein synthesis, chloramphenicol demonstrated broad-spectrum bacteriostatic activity. nih.govresearchgate.net However, its clinical application was soon met with challenges, including its bitter taste, which made oral administration difficult, particularly in pediatric populations. researchgate.net This limitation spurred the development of various derivatives to improve its physicochemical and pharmacological properties. nih.govmdpi.com

The primary goal in creating derivatives was to overcome the inherent drawbacks of the parent drug without compromising its antibacterial efficacy. mdpi.compsu.edu Early research focused on modifying specific parts of the chloramphenicol molecule, such as the p-nitrophenyl group, to reduce toxicity. researchgate.net This led to the synthesis of numerous analogs. nih.govnih.gov Among these efforts, the development of ester prodrugs, like chloramphenicol palmitate, emerged as a successful strategy to mask the bitter taste and improve patient compliance. researchgate.netscielo.br this compound is the palmitate ester of chloramphenicol, designed to be hydrolyzed in the body to release the active chloramphenicol. researchgate.netchemimpex.com

Rationale for Prodrug Design in Pharmaceutical Sciences

The concept of a prodrug, a pharmacologically inactive compound that is converted into an active drug within the body, has been a cornerstone of pharmaceutical sciences since the late 1950s. humanjournals.comnih.gov The fundamental principle is to temporarily modify a drug's properties to overcome various biopharmaceutical and pharmacokinetic hurdles. humanjournals.comresearchgate.net

Key Objectives of Prodrug Design:

Improved Solubility: Enhancing water solubility for parenteral formulations or increasing lipid solubility for better membrane permeation. psu.eduhumanjournals.com

Enhanced Permeability and Absorption: Modifying the drug to cross biological membranes more effectively, thereby increasing bioavailability. psu.edunih.gov

Site-Specific Delivery: Targeting the drug to a specific organ or tissue to maximize its therapeutic effect and minimize systemic toxicity. centralasianstudies.org

Increased Stability: Protecting the drug from chemical or enzymatic degradation before it reaches its target. humanjournals.com

Improved Patient Acceptability: Masking unpleasant tastes or odors, or reducing pain at the injection site. humanjournals.com

Prolonged Duration of Action: Modifying the drug to be released slowly over time, reducing dosing frequency. researchgate.net

Addressing Biopharmaceutical Challenges in Preclinical Investigations

Preclinical research often encounters promising drug candidates with suboptimal biopharmaceutical properties that hinder their development. nih.gov These challenges include poor aqueous solubility, low permeability across biological barriers, and chemical instability. humanjournals.comrsc.org The prodrug approach offers a rational strategy to mitigate these issues early in the drug discovery process. nih.govresearchgate.net

By converting a drug into a prodrug, researchers can significantly alter its physicochemical characteristics. researchgate.net For instance, attaching a hydrophilic group can improve aqueous solubility, which is crucial for developing intravenous formulations. humanjournals.com Conversely, adding a lipophilic moiety can enhance absorption across the lipid-rich membranes of the gastrointestinal tract. psu.edunih.gov This strategy has been successfully applied to numerous drugs to improve their oral bioavailability. nih.govcentralasianstudies.org

Modulating Pharmacokinetic Profiles through Esterification

Esterification is a common and effective chemical modification used in prodrug design to enhance the lipophilicity of a drug. psu.eduscirp.org This process involves forming an ester linkage between the parent drug and a fatty acid or another suitable molecule. scirp.org The increased lipophilicity of the resulting ester prodrug often leads to improved passive diffusion across cell membranes. psu.edu

Once absorbed, these ester prodrugs are typically hydrolyzed by ubiquitous carboxylesterase enzymes in the body, releasing the active parent drug. americanpharmaceuticalreview.com This enzymatic cleavage can occur in various tissues, including the gut wall, liver, and blood plasma. americanpharmaceuticalreview.complos.org The rate and extent of this hydrolysis are critical factors that determine the pharmacokinetic profile of the active drug, influencing its concentration and duration of action at the target site. americanpharmaceuticalreview.comnih.gov

For example, the esterification of rosmarinic acid with alkyl chains of varying lengths demonstrated that a butyl ester significantly increased its bioavailability in rats compared to the parent compound. nih.gov This highlights how a systematic approach to esterification can be used to fine-tune the pharmacokinetic properties of a drug.

Scope and Significance of Research on this compound in Drug Development

This compound serves as a classic example of a successful prodrug strategy. patsnap.comchemimpex.com Its creation directly addressed the significant challenge of the parent drug's bitter taste, thereby improving its suitability for oral administration, especially in liquid formulations for children. patsnap.comchemimpex.com The prodrug is designed to be essentially tasteless and is hydrolyzed in the gastrointestinal tract by intestinal esterases to release active chloramphenicol, which is then absorbed into the bloodstream. patsnap.comresearchgate.netscielo.br

Research on this compound has been crucial for understanding several key aspects of drug development:

Prodrug Kinetics: Studies on its hydrolysis and absorption have provided valuable insights into the in vivo behavior of ester prodrugs. scielo.br

Polymorphism: this compound exists in different crystalline forms, or polymorphs, which have been shown to have different dissolution rates and, consequently, different bioavailabilities. scielo.brresearchgate.net Research into these polymorphs has underscored the importance of solid-state characterization in pharmaceutical development.

Formulation Science: The development of stable and effective oral suspensions of this compound has contributed to the broader knowledge of formulating poorly water-soluble drugs. chemimpex.comnih.gov

Sustained Release: More recent research has explored the use of this compound in sustained-release formulations for targeted delivery, such as inhalable microparticles for lung infections. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO2S B1178707 Chloramphenicol palmitate CAS No. 125637-16-3

Properties

IUPAC Name

[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42Cl2N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24(32)37-20-23(30-27(34)26(28)29)25(33)21-16-18-22(19-17-21)31(35)36/h16-19,23,25-26,33H,2-15,20H2,1H3,(H,30,34)/t23-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKHGMGELZGJQE-ILBGXUMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(C(C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H]([C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42Cl2N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048699
Record name Chloramphenicol palmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

561.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

530-43-8
Record name Chloramphenicol palmitate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=530-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloramphenicol palmitate [USP:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chloramphenicol palmitate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14658
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Chloramphenicol palmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloramphenicol palmitate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.708
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLORAMPHENICOL PALMITATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43VU4207NW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Synthesis and Derivatization Research of Chloramphenicol Palmitate

Synthetic Pathways for Chloramphenicol (B1208) Palmitate Esterification

The esterification of chloramphenicol to its palmitate form is a key chemical modification that renders the bitter-tasting antibiotic more palatable for oral administration. researchgate.netmdpi.com This transformation is achieved through several synthetic routes, broadly categorized into conventional chemical methods and more recent enzymatic approaches.

Conventional Chemical Synthesis Methodologies

The traditional chemical synthesis of chloramphenicol palmitate typically involves the reaction of chloramphenicol with palmitoyl (B13399708) chloride in the presence of a base, such as pyridine. dcmsme.gov.intechno-preneur.net This method, while effective, often requires subsequent purification steps to remove byproducts and unreacted reagents.

A common procedure involves dissolving chloramphenicol and a base in a suitable solvent, followed by the addition of palmitoyl chloride. guidechem.com The reaction mixture is then stirred at a specific temperature for a set duration to ensure complete esterification. guidechem.com Upon completion, the crude product is isolated by precipitation in an acidic solution and then purified through washing and recrystallization to yield the final this compound. dcmsme.gov.intechno-preneur.net

The reaction can be summarized as follows: Chloramphenicol + Palmitoyl Chloride (in the presence of Pyridine) → this compound + Pyridinium Hydrochloride

Another described method involves the use of acetone (B3395972) as a solvent and triethylamine (B128534) as the base. guidechem.com The process includes dissolving chloramphenicol in acetone, adding triethylamine, and then introducing a solution of palmitoyl chloride in acetone. guidechem.com The reaction proceeds for several hours, after which the product is precipitated and purified. guidechem.com

ReactantsReagents/SolventsKey StepsReference
Chloramphenicol, Palmitoyl ChloridePyridineCondensation, precipitation in dilute HCl, washing, recrystallization dcmsme.gov.intechno-preneur.net
Chloramphenicol, Palmitoyl ChlorideAcetone, TriethylamineDissolution, reaction at 30-35°C, precipitation, purification guidechem.com

Enzymatic Synthesis Approaches and Biocatalysis

Enzymatic synthesis has emerged as a greener and more selective alternative to conventional chemical methods for producing this compound. nih.govmdpi.com Biocatalysis, particularly using lipases, offers high regioselectivity and milder reaction conditions, often leading to higher purity products with fewer side reactions. nih.govsemanticscholar.org

Lipases are widely employed enzymes for the esterification of chloramphenicol due to their ability to catalyze the reaction with high efficiency and selectivity. nih.govsemanticscholar.org Various lipases from different microbial sources have been investigated for this purpose, including those from Candida antarctica (CAL-B), Bacillus amyloliquefaciens, and Thermomyces lanuginosus. nih.govmdpi.com

The enzymatic reaction typically involves the transesterification of an acyl donor, such as vinyl palmitate, with chloramphenicol in an organic solvent. mdpi.com The lipase (B570770) selectively catalyzes the acylation of the primary hydroxyl group of chloramphenicol. nih.govmdpi.com

A significant advantage of enzymatic synthesis is the high regioselectivity exhibited by lipases, which preferentially acylate the primary hydroxyl group of chloramphenicol over the secondary one. nih.govmdpi.comresearchgate.net This specificity eliminates the need for protection and deprotection steps that are often necessary in chemical synthesis. researchgate.net

Studies have shown that lipases such as Lipase G from Chromobacterium viscosum and CAL-B demonstrate excellent regioselectivity, leading to high yields of the desired chloramphenicol-3-O-palmitate. mdpi.comresearchgate.net The enantioselectivity of lipases is also a crucial factor, ensuring that the esterification occurs on the biologically active D-threo isomer of chloramphenicol. ijsr.net

To maximize the yield and purity of enzymatically synthesized this compound, various reaction parameters are optimized. These include the choice of lipase, acyl donor, solvent, temperature, reaction time, and enzyme loading. nih.gov

For instance, research has shown that using vinyl propionate (B1217596) as an acyl donor with lipase from Bacillus amyloliquefaciens in 1,4-dioxane (B91453) at 50°C can achieve a conversion of approximately 98% with a purity of around 99% within 8 hours. nih.govmdpi.com Similarly, a substrate-imprinted lipase nanogel from Thermomyces lanuginosus has been reported to give a yield and purity of about 99% in 12 hours at 20°C. rsc.orgrsc.org The optimization of water content in the reaction medium is also critical, as it can significantly influence the enzyme's activity and the equilibrium of the esterification reaction. nih.gov

Lipase SourceAcyl DonorSolventTemperature (°C)Time (h)Conversion/Yield (%)Purity (%)Reference
Candida antarctica lipase type B (CAL-B)--502499- nih.govmdpi.com
Thermomyces lanuginosus (imprinted nanogel)--2012~99~99 rsc.orgrsc.org
Bacillus amyloliquefaciens (LipBA)Vinyl propionate1,4-dioxane508~98~99 nih.govmdpi.com
Bacillus altitudinis (immobilized EstBASΔSP)Vinyl palmitateAcetone502494.7- mdpi.com

Advanced Synthetic Strategies and Green Chemistry Considerations

In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally friendly methods for this compound synthesis. researchgate.netrsc.org Enzymatic catalysis is a prime example of a green approach, as it operates under mild conditions and reduces the generation of hazardous waste. nih.govmdpi.com

The use of immobilized enzymes is another significant advancement. mdpi.com Immobilization enhances the stability and reusability of the biocatalyst, making the process more cost-effective and sustainable. For example, an esterase from Bacillus altitudinis immobilized on an epoxy resin has been shown to retain over 80% of its activity after seven cycles of use in the synthesis of this compound. mdpi.com

Furthermore, the development of "substrate-imprinted" lipase nanogels represents a cutting-edge strategy. rsc.orgrsc.org This technique involves creating a molecular imprint of the substrate within the enzyme's nanogel matrix, which significantly enhances the enzyme's activity and selectivity in organic solvents. rsc.orgrsc.org This approach has led to remarkable yields and purities in the one-step synthesis of this compound. rsc.orgrsc.org

Polymorphism and Solid State Characteristics in Research

Identification and Characterization of Polymorphic Forms (A, B, C)

Chloramphenicol (B1208) palmitate is known to exist in three primary polymorphic forms, designated as A, B, and C. nih.govresearchgate.net These forms are also sometimes referred to as β (for Form A), α (for Form B), and γ in some literature. nih.govresearchgate.net

Form A: This is the most thermodynamically stable polymorph. nih.govsolitekpharma.com However, it is considered the biologically inactive modification due to its low solubility and dissolution rate. nih.govscielo.br

Form B: This is a metastable form and is considered the biologically active modification. nih.govresearchgate.net Its higher solubility and faster dissolution contribute to its enhanced bioavailability. nih.govpharmacores.com

Form C: This is an unstable polymorphic form. nih.govresearchgate.net

The distinct properties of these polymorphs necessitate their accurate identification and characterization, which is accomplished through various analytical techniques.

Crystallographic Analysis in Pharmaceutical Research

X-ray powder diffraction (XRPD) is a cornerstone technique for the crystallographic analysis of chloramphenicol palmitate polymorphs. Each crystalline form produces a unique diffraction pattern, allowing for their unambiguous identification. researchgate.netresearchgate.net These patterns arise from the different arrangements and conformations of the molecules within the crystal lattice of each polymorph. researchgate.net

For instance, distinct XRPD patterns for Forms A, B, and C have been well-documented, providing a reliable method for differentiating them in research and quality control settings. researchgate.net This analysis is crucial for ensuring the correct polymorphic form is present in a pharmaceutical preparation.

Spectroscopic Techniques for Polymorph Discrimination

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, plays a vital role in discriminating between the polymorphs of this compound. researchgate.netnih.govresearchgate.net These techniques probe the vibrational modes of the molecules, which are sensitive to the different crystal packing and molecular conformations of the polymorphs.

FTIR Spectroscopy: Studies have demonstrated that FTIR can be used to identify and quantify the different polymorphic forms. researchgate.net For example, a method has been established for the assay of polymorph A using FTIR by analyzing the absorption value at a specific wavenumber (843 cm⁻¹). researchgate.net However, it is important to note that techniques like the KBr disc method in IR spectroscopy can sometimes induce polymorphic transformations. nih.gov

Raman Spectroscopy: Raman spectroscopy, particularly when coupled with hot-stage microscopy, has proven effective in characterizing the three polymorphic forms and monitoring their solid-state conversions upon heating and cooling. researchgate.net Distinct Raman spectra with characteristic bands are observed for each polymorph, allowing for their identification. researchgate.netnih.gov Raman mapping can also provide a quantitative visualization of the spatial distribution of different polymorphs within a sample, such as a tablet. nih.gov

Other techniques like Differential Scanning Calorimetry (DSC) are also employed to characterize the polymorphs by measuring their melting points and heats of fusion. researchgate.netresearchgate.net

Impact of Polymorphism on Biopharmaceutical Properties in Research Models

The differences in the solid-state structure of this compound polymorphs directly influence their biopharmaceutical properties, particularly their dissolution behavior and subsequent enzymatic hydrolysis, which are critical steps for the prodrug's activation. nih.govnih.govsemanticscholar.org

Influence on Dissolution Kinetics in in vitro Systems

The dissolution rate of this compound polymorphs is a key determinant of its bioavailability. In vitro studies have consistently shown that the metastable Form B dissolves faster and has a much higher solubility than the stable Form A. nih.govnih.gov This difference in dissolution kinetics is a direct consequence of their different crystal lattice energies. The less stable Form B requires less energy to break the crystal lattice, leading to faster dissolution.

Research has demonstrated a linear relationship between the percentage of Form B in a mixture with Form A and the resulting serum levels of chloramphenicol. scielo.br This underscores the critical importance of controlling the polymorphic content in pharmaceutical formulations. For example, tablets prepared with Form B can exhibit nearly complete dissolution in 30 minutes, whereas tablets with Form A show significantly slower dissolution, with only about 55% dissolved in the same timeframe. nih.gov

Effects on Enzymatic Hydrolysis Rates

This compound must be hydrolyzed by intestinal esterases to release the active chloramphenicol, which can then be absorbed. scielo.brsemanticscholar.org The rate of this enzymatic hydrolysis is dependent on the concentration of the dissolved prodrug. nih.govsemanticscholar.org

Since Form B has a higher dissolution rate, it leads to a higher concentration of dissolved this compound available for enzymatic action, resulting in a faster hydrolysis rate compared to Form A. scielo.brscielo.br In vitro studies using pancreatin (B1164899) have confirmed that the hydrolysis is polymorph-dependent, with significant hydrolysis of Form B and very little for Form A. scielo.br This difference in hydrolysis rates is a primary reason for the observed differences in bioavailability between the polymorphs. semanticscholar.org Interestingly, research has also shown that mechanical processing, such as prolonged grinding of Form A, can induce crystalline disorder, leading to an increase in its enzymatic hydrolysis rate to a level comparable to that of Form B. nih.govoup.com

Solid-State Transformations and Stability Studies

The polymorphic forms of this compound can undergo solid-state transformations, which are influenced by factors such as temperature, mechanical stress (grinding), and storage conditions. researchgate.netnih.govresearchgate.net Understanding these transformations is crucial for maintaining the stability and therapeutic efficacy of the drug product.

The general transformation pathway observed is from the unstable Form C to the metastable Form B, and finally to the most stable Form A. researchgate.net This transformation from Form B to Form A is an irreversible process in the solid state. scielo.br

Kinetic studies of thermal interconversion have shown that the transformation between forms C and B is faster than the subsequent conversion of Form B to Form A. researchgate.net The transformation of polymorphs during grinding also follows the C → B → A pathway. researchgate.net For example, grinding Form C can lead to the formation of Form B, and with prolonged grinding, it can further transform into Form A. researchgate.net

The stability of the desired metastable Form B is a significant consideration. While it has superior stability for a metastable form, temperature control during storage and manufacturing processes like grinding is recommended to prevent its conversion to the poorly soluble and less bioavailable Form A. researchgate.net For instance, heating Form B at 82°C can cause it to completely convert to Form A. researchgate.net

Kinetic Studies of Interconversion between Polymorphs

The transformation between the polymorphic forms of this compound is a critical area of study, as conversion from the metastable, active Form B to the stable, inactive Form A can occur over time. researchgate.net Kinetic studies have been conducted to understand the rate and mechanism of these interconversions, particularly under conditions of physical stress like temperature and grinding. tandfonline.comresearchgate.net

Research has shown that the solid-state thermal interconversion of this compound's polymorphs follows apparent zero-order kinetics. tandfonline.comtandfonline.com The rate of these transformations is highly dependent on temperature, with an increase in temperature leading to a faster conversion rate. tandfonline.com The transformation pathway generally proceeds from the least stable Form C to the intermediate Form B, and finally to the most stable Form A. researchgate.net

Kinetic studies have revealed that the transformation from Form C to Form B is faster than the subsequent conversion of Form B to Form A. tandfonline.comresearchgate.nettandfonline.com For instance, when starting with Form C, its transformation to Form B can reach a maximum in just over an hour at 90°C, while the subsequent change to Form A takes around 8 hours at the same temperature. tandfonline.com Interestingly, the rate of conversion from Form B to Form A is slower when starting with pure Form B compared to when Form B is generated from Form C. tandfonline.comtandfonline.com The presence of seed crystals of the stable Form A can also increase the rate of interconversion. tandfonline.com

The analysis of these transformations often employs techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). tandfonline.comtandfonline.com The kinetic data can be fitted to models such as the Johnson-Mehl-Avrami (JMA) equation to describe the transformation rate. wiley-vch.de These studies also allow for the calculation of thermodynamic parameters like activation energy, which differ significantly between the various transformation steps. tandfonline.comtandfonline.com

Table 1: Kinetic Parameters of Polymorphic Interconversion
TransformationConditionsKinetic ModelKey FindingsReference
Form C → Form B → Form AElevated Temperatures (e.g., 55°C, 75°C, 90°C)Apparent Zero-Order KineticsTransformation of C → B is faster than B → A. Rate increases with temperature. tandfonline.com
Form B → Form AHeating at 82°CNot specifiedComplete conversion to Form A after 1600 minutes. researchgate.nettandfonline.com
Form C → Form B → Form AProlonged GrindingNot specifiedTransformation proceeds sequentially from C to B to A. researchgate.nettandfonline.com
Form B → Form AGrindingNot specifiedTransformation to Form A occurs after extended grinding (e.g., >140 min). researchgate.net

Environmental Factors Influencing Polymorphic Stability

The stability of this compound polymorphs is significantly influenced by environmental factors, primarily temperature and humidity. indexcopernicus.com The physical stability of different crystalline forms is crucial, as transitions can occur during manufacturing, storage, or even dissolution, potentially affecting the final product's performance. nih.gov

Temperature: Temperature is a predominant factor affecting the stability and interconversion of this compound polymorphs. indexcopernicus.com Form A is the thermodynamically stable form at ambient temperatures. mdpi.comuomustansiriyah.edu.iq As temperature increases, the metastable forms (B and C) tend to convert to the more stable Form A. researchgate.nettandfonline.com For example, when samples of Form C were stored at 50°C and 75°C, both converted to Form B, but only the sample at the higher temperature transformed into Form A within the experimental timeframe. tandfonline.com This highlights the importance of temperature control during storage and processing, such as grinding, to prevent the conversion to the less bioavailable Form A. tandfonline.com The transition temperatures, where the free energies of two forms are equal, have been estimated from solubility data, though these extrapolated values can have large errors. uomustansiriyah.edu.iq

Humidity and Solvents: The presence of moisture is another critical factor. indexcopernicus.comuomustansiriyah.edu.iq The physical stability of anhydrous and hydrate (B1144303) forms of many pharmaceuticals is highly dependent on the relative humidity of the environment. nih.gov While specific studies on the effect of humidity on this compound were less detailed in the provided search results, it is a known general principle that moisture can facilitate polymorphic transformations. nih.govuomustansiriyah.edu.iq For instance, an anhydrous form of a drug can convert to a hydrate form in the presence of water, which can alter dissolution rates. uomustansiriyah.edu.iq The noncrystalline (amorphous) form of this compound is noted to be very unstable at room temperature (around 20°C) and transforms into a crystalline form rapidly. researchgate.net

Mechanical Stress: Physical stress, such as grinding, is a significant environmental factor that can induce polymorphic transformations. tandfonline.comtandfonline.com Grinding can provide the energy needed to overcome the activation barrier for conversion from a metastable to a stable form. tandfonline.com Studies on this compound have shown that prolonged grinding of the unstable Form C leads to its conversion to Form A via the intermediate Form B. researchgate.nettandfonline.com Similarly, grinding Form B for an extended period can also induce its transformation into Form A. researchgate.net The heat generated during the grinding process can contribute to these temperature-sensitive transformations. tandfonline.com

Table 2: Influence of Environmental Factors on Polymorphic Stability
FactorPolymorph(s) AffectedObserved EffectReference
Temperature (Heating)Form C, Form BPromotes conversion toward the more stable form (C → B → A). The rate is temperature-dependent. tandfonline.comtandfonline.com
Mechanical Stress (Grinding)Form C, Form BInduces transformation toward the stable Form A (C → B → A). researchgate.nettandfonline.com
Storage ConditionsMetastable forms (B, C)Metastable forms can convert to the stable Form A over time, a process accelerated by higher temperatures. nih.govresearchgate.net
Humidity/MoistureGeneral (Anhydrous/Hydrate forms)Can facilitate polymorphic transitions and affect chemical stability. nih.govuomustansiriyah.edu.iq

Prodrug Activation and Biotransformation Research

Chloramphenicol (B1208) palmitate is an inactive ester that must undergo hydrolysis to release the pharmacologically active chloramphenicol. purdue.eduscielo.br This conversion is a pivotal step for its therapeutic efficacy and is primarily mediated by enzymes in the gastrointestinal tract. purdue.edupatsnap.com

Enzymatic Hydrolysis Mechanisms of Chloramphenicol Palmitate

The activation of this compound is a classic example of prodrug strategy, designed to improve properties such as taste, making it more suitable for oral administration. scielo.brresearchgate.net The core mechanism of activation is enzymatic hydrolysis of the ester bond. scielo.brpatsnap.com

Esterases, particularly pancreatic lipases found in the duodenum, are the primary enzymes responsible for the hydrolysis of this compound into active chloramphenicol and palmitic acid. purdue.eduscielo.brscielo.br This enzymatic cleavage of the ester linkage is essential for the subsequent absorption of the active drug. purdue.edu The efficiency of this conversion can be influenced by the specific type of esterase and the physicochemical properties of the prodrug. scielo.brpharmacylibrary.com For instance, research has explored the use of various lipases, such as those from Candida antarctica (CAL-B) and Bacillus amyloliquefaciens, in the synthesis and hydrolysis of chloramphenicol esters, highlighting the versatility of these enzymes. researchgate.netnih.gov

In vitro Hydrolysis Studies and Kinetic Analysis

In vitro studies are crucial for characterizing the hydrolysis of this compound and understanding the kinetics of its activation. These studies often utilize enzymes like pancreatin (B1164899) to simulate the conditions in the small intestine. scielo.brnih.gov

Several factors have been identified to significantly influence the rate of this compound hydrolysis.

Polymorphism: this compound exists in different polymorphic forms, primarily Form A (β-form) and Form B (α-form). scielo.br Form B, the metastable form, exhibits significantly higher rates of enzymatic hydrolysis compared to the stable, bio-inactive Form A. scielo.brscielo.br This difference is attributed to variations in physical-chemical properties like solubility and the strength of hydrogen bonds within the crystal lattice. scielo.br

Crystallinity and Surface Area: Studies have shown that the rate of enzymatic hydrolysis can be increased by reducing the crystallinity of the drug, for instance, through grinding. nih.govdeepdyve.com Interestingly, this increase in hydrolysis rate was not directly correlated with an increase in specific surface area, suggesting that crystalline disorder is a more critical factor. nih.govdeepdyve.com

Enzyme Concentration: The amount of enzyme present directly impacts the conversion rate. Research on the synthesis of this compound using esterases has demonstrated that optimizing the enzyme loading is a key parameter for achieving high conversion efficiency. researchgate.net

FactorEffect on Hydrolysis RateReference
Polymorphism Form B (α-form) hydrolyzes significantly faster than Form A (β-form). scielo.brscielo.br
Crystallinity Increased crystalline disorder (e.g., through grinding) leads to a higher hydrolysis rate. nih.govdeepdyve.com
Surface Area Not the limiting factor; crystalline disorder is more influential. nih.govdeepdyve.com
Enzyme Loading Higher enzyme concentration generally leads to a faster conversion rate up to a certain point. researchgate.net

The primary products of this compound hydrolysis are chloramphenicol and palmitic acid. scielo.br Analytical techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly employed to identify and quantify the parent compound and its hydrolysis products. edqm.eu In research settings, these methods are essential for monitoring the progress of hydrolysis reactions and determining the purity of the resulting active drug. researchgate.netnih.gov For instance, HPLC has been used to estimate the purity of this compound at 96.8%. edqm.eu

Metabolic Pathways of Chloramphenicol in Research Systems (excluding human data)

Once chloramphenicol is released from its palmitate prodrug, it undergoes extensive metabolism. Research in various animal models and in vitro systems has elucidated several key metabolic pathways.

Glucuronidation and Other Conjugation Reactions

The principal metabolic pathway for chloramphenicol in many animal species is glucuronidation, a phase II conjugation reaction that occurs primarily in the liver. merckvetmanual.cominchem.org This process involves the enzyme UDP-glucuronosyltransferase (UGT), which conjugates chloramphenicol with glucuronic acid, forming an inactive metabolite, chloramphenicol glucuronide. merckvetmanual.comwikipedia.orgtaylorandfrancis.com This conjugation significantly increases the water solubility of the compound, facilitating its excretion. taylorandfrancis.com

Studies using isolated rat and rainbow trout hepatocytes have shown that glucuronidation is the main biotransformation pathway. inchem.org In rats, the glucuronide is the main metabolite found in isolated hepatocytes. nih.gov Similarly, in dogs, chloramphenicol glucuronide is a major metabolite. nih.gov Cats, however, exhibit a deficiency in glucuronyl transferase activity, leading to a slower excretion of chloramphenicol. inchem.org In goats, while the glucuronide is the predominant urinary metabolite (36.5%), sulfate (B86663) (22.5%) and phosphate (B84403) (7.9%) conjugations also play important roles in detoxification. inchem.org

Besides glucuronidation, other metabolic transformations of chloramphenicol have been identified in research systems:

Nitroreduction: The nitro group of chloramphenicol can be reduced to an arylamine derivative. This process is thought to be carried out by intestinal microflora and, to a lesser extent, by tissue nitroreductases. inchem.orgresearchgate.net

Oxidation and Isomerization: Recent studies using activated sludge-enriched consortia have identified initial biotransformation steps including oxidation at the C1-OH and C3-OH groups and isomerization at the C2 position of chloramphenicol. nih.gov

Formation of Other Metabolites: A variety of other metabolites have been identified in the urine of animals such as rats and goats, including chloramphenicol base, chloramphenicol alcohol, and oxamic acid derivatives. inchem.orgnih.gov In rats, chloramphenicol base and an acetylarylamine derivative were found to be major metabolites based on recovered radioactivity. nih.gov

Animal ModelMajor Metabolic Pathway(s)Key MetabolitesReference
Rat Glucuronidation, NitroreductionChloramphenicol glucuronide, Chloramphenicol base, Acetylarylamine derivative, CAP-oxamic acid, CAP alcohol inchem.orgnih.gov
Dog GlucuronidationChloramphenicol glucuronide, Chloramphenicol base nih.gov
Cat Slower GlucuronidationExcretes more unchanged chloramphenicol inchem.org
Goat Glucuronidation, Sulfation, PhosphationChloramphenicol glucuronide, Sulfate conjugate, Phosphate conjugate, Oxamic acid, Acetylarylamine, Arylamine, Base derivatives inchem.orgnih.gov
Rainbow Trout GlucuronidationChloramphenicol glucuronide, CAP base, CAP alcohol inchem.org

Identification of Metabolites in Animal Tissues and Excreta

This compound is a prodrug formulation of the broad-spectrum antibiotic chloramphenicol. As a prodrug, it is biologically inactive and requires in vivo conversion to the active parent compound, chloramphenicol. This activation process is a critical first step in its biotransformation.

Upon oral administration, this compound undergoes hydrolysis, primarily in the gastrointestinal tract. patsnap.comnih.gov This reaction is facilitated by lipases and esterases, enzymes that cleave the ester bond, releasing free, active chloramphenicol and palmitic acid. patsnap.commsdvetmanual.com The active chloramphenicol is then absorbed and distributed throughout the body, where it undergoes extensive metabolism, predominantly in the liver. msdvetmanual.comdrugs.com

The primary metabolic pathway for chloramphenicol in most animal species is conjugation with glucuronic acid, a phase II reaction that forms an inactive metabolite known as chloramphenicol glucuronide. msdvetmanual.comdrugs.cominchem.orgfao.org This process is catalyzed by the enzyme glucuronyl transferase. msdvetmanual.com The resulting water-soluble conjugate is then efficiently eliminated from the body, mainly through the kidneys via tubular secretion. msdvetmanual.comymaws.com A smaller portion of the administered dose is excreted as unchanged, active chloramphenicol. msdvetmanual.cominchem.orgymaws.com The efficiency of glucuronidation can vary between species; for instance, cats exhibit a genetic deficiency in glucuronyl transferase activity, leading to slower metabolism and excretion. msdvetmanual.com

Research has identified a range of other metabolites in the tissues and excreta of various animal species. These studies, often employing techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), have provided a detailed picture of chloramphenicol's metabolic fate. inchem.orgfao.org

In ruminating beef-type calves administered this compound, dehydrochloramphenicol (B1197969) (DH-CAP) was identified as a metabolite in plasma. inchem.orgnih.gov This particular metabolite is known to be produced from chloramphenicol by the action of intestinal bacteria. inchem.orgnih.gov Studies in rats have revealed a more complex metabolic profile in urine following administration of chloramphenicol. The identified metabolites include not only free chloramphenicol and its glucuronide conjugate but also an oxamic acid derivative, the corresponding alcohol of the oxamic acid derivative, the reduced arylamine, and the acetylarylamine. fao.org The principal metabolites based on recovery were chloramphenicol base and the acetylarylamine derivative. fao.org The alcohol derivative of chloramphenicol has also been detected in the urine of neonates. nih.gov

The following tables summarize the key metabolites of chloramphenicol identified in animal studies and the chemical compounds mentioned.

Table 1: Identified Metabolites of Chloramphenicol in Animal Tissues and Excreta

Metabolite Animal Species Tissue/Excreta Reference(s)
Chloramphenicol Glucuronide General, Rats, Dogs Urine, Plasma msdvetmanual.comdrugs.cominchem.orgfao.org
Dehydrochloramphenicol (DH-CAP) Calves Plasma inchem.orgnih.gov
Free Chloramphenicol (parent drug) Rats, Dogs Urine fao.orgymaws.com
Oxamic Acid Derivative Rats Urine fao.org
Alcohol of Oxamic Acid Derivative Rats Urine fao.org
Reduced Arylamine Rats Urine fao.org
Acetylarylamine Rats Urine fao.org
Nitrosochloramphenicol (NPAP) General Tissues inchem.org
Alcohol Derivative Neonates Urine nih.gov

Table 2: List of Chemical Compounds

Compound Name
Acetylarylamine
Arylamine
Chloramphenicol
Chloramphenicol glucuronide
This compound
Dehydrochloramphenicol (DH-CAP)
Glucuronic acid
Nitrosochloramphenicol (NPAP)
Oxamic acid

Pharmacokinetic Investigations in Preclinical Models

Absorption Studies in Animal Models

The oral absorption of chloramphenicol (B1208) from its palmitate ester form is a critical step that dictates its bioavailability and subsequent therapeutic effectiveness. Studies across several preclinical species have revealed significant variability in absorption characteristics, influenced by both physiological and formulation-related factors.

The rate and extent of chloramphenicol palmitate absorption exhibit notable differences among various animal species.

Rats: Following oral administration, chloramphenicol is rapidly absorbed in rats asm.orgasm.org. The metabolism of chloramphenicol in germ-free and conventional rats shows similarities in rapid absorption and subsequent metabolic pathways asm.orgasm.org. Up to 70% of an oral dose may be excreted in the urine, indicating significant absorption nih.gov.

Pigs: In newborn pigs, after intravenous administration of radiolabeled chloramphenicol, most tissues showed higher levels of radioactivity than the blood within five minutes, suggesting rapid distribution following absorption nih.gov. Studies on low oral doses in pigs have shown a dose-related increase of chloramphenicol residues in muscle, plasma, kidney, and urine nih.gov. The bioavailability of this compound in pigs can be influenced by diet, with lower bioavailability observed with a standard diet compared to milk-based diets anses.fr.

Dogs: Chloramphenicol is readily absorbed after oral administration in dogs nih.gov. A study reported plasma levels of 16.5 μg/ml two hours after an oral dose of 50 mg/kg nih.gov. In fasted dogs, equivalent doses of this compound and crystalline chloramphenicol produce comparable blood levels nih.gov.

Cats: The oral absorption of this compound in cats is notably influenced by the presence of food. The bioavailability of chloramphenicol from the palmitate ester is particularly poor in fasted or starved cats researchgate.netresearchgate.net. This is in contrast to chloramphenicol tablets, where fasting does not significantly impair absorption researchgate.net. The reduced bioavailability in fasted cats may be due to decreased secretion of digestive enzymes necessary for the hydrolysis of the palmitate ester nih.gov.

Horses: Studies in horses have shown variable enteral absorption of chloramphenicol, with a reported bioavailability ranging from 21% to 40% vetmeds.org. One study reported a bioavailability of 40% after the first intragastric administration, which decreased to 21% after the fifth consecutive dose nih.gov. Another study found a mean bioavailability of 28% nih.govavma.org. A study comparing different oral formulations found that the maximum plasma concentration (Cmax) was 5.25 ± 4.07 μg/ml at 4.89 hours for tablets, 4.96 ± 3.31 μg/ml at 4.14 hours for a paste, and 3.84 ± 2.96 μg/ml at 4.39 hours for a suspension vetmeds.org.

SpeciesKey Absorption CharacteristicsPharmacokinetic Parameters (Mean ± SD or Range)
RatsRapid oral absorption.Up to 70% of an oral dose may be excreted in urine, indicating substantial absorption nih.gov.
PigsDose-related increase in tissue residues after oral administration nih.gov. Bioavailability is influenced by diet anses.fr.N/A
DogsReadily absorbed orally nih.gov. Comparable blood levels between palmitate and crystalline forms in fasted state nih.gov.Plasma level of 16.5 µg/ml 2 hours after a 50 mg/kg oral dose nih.gov.
CatsPoor bioavailability in fasted state; absorption is significantly impaired without food nih.govresearchgate.netresearchgate.net.N/A
HorsesVariable oral bioavailability vetmeds.org. Absorption may decrease with repeated administrations nih.gov.Bioavailability: 21% - 40% vetmeds.orgnih.gov. Cmax (50 mg/kg dose): 5.25 ± 4.07 µg/ml (Tablets), 4.96 ± 3.31 µg/ml (Paste), 3.84 ± 2.96 µg/ml (Suspension) vetmeds.org. Tmax: ~4-5 hours vetmeds.org.

Several factors within the gastrointestinal tracts of animals can influence the absorption of chloramphenicol from the palmitate ester.

Presence of Food: As demonstrated in cats, the presence of food can significantly enhance the bioavailability of this compound researchgate.netresearchgate.net. This is likely due to the stimulation of pancreatic and intestinal enzymes that are necessary to hydrolyze the ester prodrug into its active, absorbable form nih.gov. In pigs, a milk-based diet resulted in higher bioavailability compared to a standard diet, further highlighting the impact of diet composition anses.fr.

Gastrointestinal pH: While not extensively studied for this compound specifically, the pH of the gastrointestinal tract can influence drug solubility and absorption.

Gastrointestinal Motility: Variations in gastric emptying and intestinal transit time can also impact the rate and extent of drug absorption.

Distribution Profiles in Animal Tissues

Once absorbed, chloramphenicol is widely distributed throughout the body in various animal species.

Chloramphenicol readily diffuses into a wide array of body tissues and fluids ymaws.comla.gov.

Dogs: In dogs, the highest concentrations of chloramphenicol are found in the liver and kidneys. The lungs, spleen, heart, and skeletal muscles contain concentrations similar to those in the blood ymaws.com. It also reaches significant concentrations in the aqueous and vitreous humors of the eye ymaws.com.

Pigs: Following intravenous administration in newborn pigs, most tissues, including the kidney and liver, exhibited higher concentrations of the drug than the blood, indicating rapid and extensive tissue distribution nih.gov. A study involving low oral doses in pigs found a dose-related increase of residues in muscle, plasma, and kidney nih.gov.

General Distribution: The volume of distribution for chloramphenicol has been reported as 1.8 L/kg in dogs and 2.4 L/kg in cats inchem.org. The drug also diffuses into pleural and ascitic fluids and can cross the placenta ymaws.com.

SpeciesHigh Concentration TissuesOther Tissues with Significant ConcentrationsVolume of Distribution (Vd)
DogsLiver, Kidneys ymaws.comLungs, Spleen, Heart, Skeletal Muscles, Aqueous and Vitreous Humors ymaws.com1.8 L/kg inchem.org
PigsKidney, Liver nih.govMuscle, Plasma nih.govN/A
CatsN/AN/A2.4 L/kg inchem.org

A significant pharmacokinetic feature of chloramphenicol is its ability to penetrate the blood-brain barrier (BBB) la.gov. This characteristic makes it a viable option for treating central nervous system infections.

Studies have shown that within 3 to 4 hours after administration, the concentration of chloramphenicol in the cerebrospinal fluid (CSF) can reach approximately 50% of the concentration found in the serum ymaws.comechemi.com. This penetration is enhanced in the presence of meningeal inflammation, which can increase the permeability of the BBB ymaws.com. This ability to cross the BBB has been noted as a key advantage of chloramphenicol over many other antibiotics echemi.com.

Excretion Pathways in Preclinical Species

The elimination of chloramphenicol from the body occurs primarily through hepatic metabolism followed by renal excretion of the metabolites and a smaller fraction of the unchanged drug.

Rats: In rats, chloramphenicol and its metabolites are mainly excreted in the urine, with up to 70% of an oral dose being eliminated through this route nih.gov. Identified urinary metabolites in rats include chloramphenicol glucuronide, oxamic acid, alcohol, base, acetylarylamine, and arylamine derivatives nih.govfao.org. A minor portion, about 0.4% of an intramuscular dose, has been detected in the bile nih.gov. The gut microflora plays a role in the metabolism, specifically in the hydrolysis of the glucuronide conjugate and nitro-reduction of chloramphenicol asm.orgasm.org.

Dogs: The primary route of elimination in dogs is hepatic metabolism, mainly through conjugation with glucuronic acid to form an inactive metabolite ymaws.comla.govinchem.org. Approximately 55% of a single daily dose can be recovered from the urine of a treated dog, with only a small fraction (about 5-15%) being in the form of unchanged chloramphenicol ymaws.cominchem.org. The unchanged drug is excreted by glomerular filtration, while the metabolites are excreted via tubular secretion ymaws.com.

Cats: Cats have a limited capacity for glucuronide conjugation, which leads to a slower excretion of chloramphenicol compared to other species la.govinchem.org. Consequently, a larger proportion of the administered dose is excreted unchanged in the urine researchgate.net.

Pigs: In newborn pigs, the majority of an intravenous dose of chloramphenicol is excreted in the urine nih.gov. In another study, after intramuscular injection, chloramphenicol residues were found in bile, kidney, muscle, serum, and urine, with the highest concentrations and longest persistence in the urine nih.gov.

Renal and Biliary Excretion Routes

Following oral administration, this compound is hydrolyzed in the gastrointestinal tract to release the active compound, chloramphenicol. patsnap.com Consequently, the excretion profiles observed in preclinical models predominantly reflect the elimination of chloramphenicol and its metabolites. Both renal and biliary pathways play significant roles in the excretion of chloramphenicol-related compounds.

Renal Excretion:

The primary route for the elimination of chloramphenicol and its metabolites is through the kidneys into the urine. patsnap.comnih.gov Studies in various animal models, including rats, dogs, and goats, have consistently demonstrated that a substantial portion of the administered dose is recovered in the urine. nih.gov In rats, up to 70% of an oral dose of chloramphenicol can be excreted via the urinary route. nih.gov Similarly, in goats, a significant percentage of the drug is eliminated through urine within hours of administration. nih.gov The process of renal excretion involves both glomerular filtration of the free, unchanged drug and tubular secretion of its metabolites, particularly the glucuronide conjugate. patsnap.comymaws.com

Biliary Excretion:

The biliary system also contributes to the excretion of chloramphenicol and its metabolites. While quantitatively less significant than renal excretion for the parent drug, the biliary route is important for the elimination of certain metabolites. nih.gov In rats, a small fraction of an intramuscular dose of chloramphenicol has been detected in the bile. nih.gov Studies focusing specifically on the biliary excretion in rats have shown that both chloramphenicol and its glucuronide metabolite are actively secreted into the bile. nih.gov The concentration of the glucuronide metabolite in bile can be substantially higher than that of the parent compound, indicating efficient hepatic conjugation and subsequent biliary clearance. nih.gov

Summary of Excretion Routes in Preclinical Models
Excretion RoutePreclinical ModelKey FindingsCitation
Renal (Urine)RatsUp to 70% of an oral dose is excreted in the urine. nih.gov
Renal (Urine)Goats69% of an intravenous dose is excreted in the urine within 12 hours. nih.gov
Renal (Urine)DogsA small fraction of unchanged chloramphenicol is excreted via glomerular filtration, while the majority of metabolites are eliminated through tubular secretion. ymaws.com
Biliary (Bile)RatsApproximately 0.4% of an intramuscular dose is detected in the bile. Both chloramphenicol and its glucuronide are actively excreted into the bile. nih.govnih.gov

Identification of Excreted Metabolites

The biotransformation of chloramphenicol, following the hydrolysis of this compound, results in the formation of several metabolites that are subsequently excreted. The identification of these metabolites in preclinical models is crucial for understanding the drug's metabolic fate.

The major metabolite formed is chloramphenicol glucuronide , a product of conjugation with glucuronic acid in the liver. This metabolite is largely inactive and is readily excreted in the urine and to a lesser extent in the bile. nih.govymaws.com In dogs, chloramphenicol glucuronide conjugate is a major metabolite. nih.gov

Other significant metabolites identified in the urine of preclinical models such as rats include:

Chloramphenicol base : Formed by the hydrolysis of the amide linkage. nih.gov

Acetylarylamine derivative : A product of the reduction of the nitro group followed by acetylation. nih.gov

Arylamine metabolite : The intermediate product before acetylation. nih.gov

Oxamic acid and alcohol derivatives : Also found in the urine of rats. nih.gov

In a study involving beef-type calves administered this compound orally, a metabolite identified in plasma was dehydrochloramphenicol (B1197969) , which is known to be produced by intestinal bacteria. nih.gov

Major Excreted Metabolites in Preclinical Models
MetabolitePreclinical Model(s)Excretion MatrixCitation
Chloramphenicol glucuronideRats, DogsUrine, Bile nih.govymaws.comnih.gov
Chloramphenicol baseRats, DogsUrine nih.gov
Acetylarylamine derivativeRatsUrine nih.gov
Arylamine metaboliteRatsUrine nih.gov
DehydrochloramphenicolBeef-type calvesPlasma (indicative of subsequent excretion) nih.gov

Mechanisms of Action at the Molecular and Cellular Level

Ribosomal Binding and Protein Synthesis Inhibition

The primary mechanism of action of chloramphenicol (B1208) is the inhibition of protein synthesis in bacteria. patsnap.comyoutube.com This is achieved through its specific interaction with the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.

Interaction with the 50S Ribosomal Subunit

Chloramphenicol specifically binds to the 50S ribosomal subunit, which is the larger of the two subunits that make up the bacterial ribosome. patsnap.compatsnap.comchegg.com This binding occurs at the peptidyl transferase center (PTC), a critical region within the 50S subunit responsible for catalyzing the formation of peptide bonds. nih.govbenthamopen.com The interaction is highly specific to bacterial ribosomes; while it can inhibit protein synthesis in mammalian mitochondria, it does not significantly affect the 80S ribosomes found in the cytoplasm of eukaryotic cells. chegg.comnih.gov

Recent structural studies have provided detailed insights into this interaction. Chloramphenicol binds within the A-site of the PTC, where the aminoacyl-tRNA (aa-tRNA) normally binds. nih.gov The nitrobenzyl group of chloramphenicol engages in a π-stacking interaction with the base of nucleotide C2452 of the 23S rRNA. nih.gov The binding of chloramphenicol is further stabilized by interactions with specific amino acids in the nascent polypeptide chain, particularly when residues like alanine, serine, or threonine are in the penultimate position. nih.govbiorxiv.org This context-specific binding explains why chloramphenicol's inhibitory effect can vary depending on the specific protein being synthesized. nih.govbiorxiv.org

Inhibition of Peptidyl Transferase Activity

By binding to the A-site of the peptidyl transferase center, chloramphenicol sterically hinders the proper positioning of the aminoacyl moiety of the incoming aa-tRNA. nih.govnih.govresearchgate.net This direct obstruction prevents the formation of a peptide bond between the growing polypeptide chain at the P-site and the new amino acid at the A-site. patsnap.comyoutube.comyoutube.com The inhibition of the peptidyl transferase enzyme effectively halts the elongation of the polypeptide chain, thereby arresting protein synthesis. patsnap.compatsnap.com

Kinetic studies have revealed a multi-step process for this inhibition. Initially, chloramphenicol acts as a competitive inhibitor of the substrate (puromycin, an aminoacyl-tRNA analog). nih.gov Following this initial binding, a conformational change in the peptidyltransferase domain is induced, leading to a state of mixed non-competitive inhibition where peptide bond formation is completely blocked. nih.gov

Cellular Uptake and Intracellular Dynamics in Bacterial Models

For chloramphenicol to exert its inhibitory effect, it must first enter the bacterial cell. While the precise mechanisms of uptake are not fully elucidated for all bacterial species, it is understood that as a small, lipid-soluble molecule, chloramphenicol can diffuse across the bacterial cell membrane.

Once inside the cytoplasm, chloramphenicol rapidly binds to its ribosomal target. The intracellular concentration of the drug is a critical factor in its efficacy. Some bacteria have developed resistance mechanisms that actively pump the antibiotic out of the cell, thereby reducing its intracellular concentration and diminishing its inhibitory effect. patsnap.com

Cryo-electron tomography studies in Mycoplasma pneumoniae have visualized chloramphenicol-bound ribosomes within the cell. nih.gov These studies reveal that the presence of the drug leads to an accumulation of ribosomes in various translation elongation states, suggesting that the inhibition causes futile cycles of aa-tRNA accommodation and rejection. nih.gov This disruption of normal ribosomal traffic can also lead to ribosome collisions, which may trigger cellular stress responses beyond the direct inhibition of protein synthesis. nih.gov

Spectrum of Antimicrobial Activity in in vitro Microbiological Studies

Chloramphenicol exhibits a broad spectrum of activity, meaning it is effective against a wide variety of bacteria. patsnap.commedchemexpress.comclearsynth.com This broad activity is a direct consequence of its highly conserved target, the bacterial ribosome.

Gram-Positive and Gram-Negative Bacterial Susceptibility

In vitro studies have consistently demonstrated the efficacy of chloramphenicol against both Gram-positive and Gram-negative bacteria. patsnap.commedchemexpress.com Susceptibility testing, often using methods like broth microdilution to determine the minimum inhibitory concentration (MIC), has confirmed its activity against clinically relevant pathogens such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). pharmahealthsciences.net

However, the emergence of resistance has limited its clinical utility. Studies have shown varying susceptibility rates among different bacterial populations and geographical locations. For example, a study in Israeli hospitals found that the susceptibility of Enterobacteriaceae to chloramphenicol ranged from 73% to 90%. nih.gov In contrast, another study reported that only 7.6% of Enterobacteriaceae isolates were sensitive. nih.gov

Bacterial GroupGeneral SusceptibilityExamples of Susceptible OrganismsNotes on Resistance
Gram-PositiveGenerally susceptibleStaphylococcus aureus, Streptococcus pneumoniaeHigh susceptibility rates have been observed in some studies.
Gram-NegativeBroadly susceptibleEscherichia coli, Haemophilus influenzae, Neisseria meningitidis, Salmonella enterica serotype TyphiSusceptibility can vary significantly depending on the prevalence of resistance mechanisms like enzymatic inactivation and efflux pumps.

Activity Against Specific Microorganisms (e.g., Mycoplasmas, Chlamydiae, Rickettsiae)

Chloramphenicol is also effective against several atypical bacteria that are resistant to many other antibiotics.

Mycoplasmas: These bacteria lack a cell wall, making them intrinsically resistant to beta-lactam antibiotics. Chloramphenicol's mechanism of targeting protein synthesis makes it an effective agent against them. Recent case reports have even highlighted its successful use in treating treatment-resistant Mycoplasma genitalium infections. nih.gov

Chlamydiae: These are obligate intracellular bacteria. In vitro studies have shown that chloramphenicol can inhibit the growth of Chlamydia trachomatis. nih.govnih.gov Clinical studies have also demonstrated its efficacy in treating chlamydial infections in some animal species. plos.org

Rickettsiae: These are another group of obligate intracellular pathogens. Chloramphenicol has historically been a treatment option for rickettsial diseases, such as those caused by Rickettsia prowazekii. medscape.commedscape.comnih.gov It is considered an alternative to doxycycline (B596269) for the treatment of these infections. medscape.comrickettsia.net

MicroorganismSusceptibilityClinical Relevance
MycoplasmasSusceptibleEffective against cell-wall deficient bacteria; has been used for treatment-resistant M. genitalium.
ChlamydiaeSusceptibleInhibits the growth of C. trachomatis in cell cultures.
RickettsiaeSusceptibleAn alternative treatment for various rickettsial infections.

Mechanisms of Antimicrobial Resistance in Research

Enzymatic Inactivation by Chloramphenicol (B1208) Acetyltransferases (CATs)

The most prevalent mechanism of chloramphenicol resistance is the enzymatic inactivation of the drug by a family of enzymes known as Chloramphenicol Acetyltransferases (CATs). These enzymes modify the chloramphenicol molecule, rendering it unable to bind to its ribosomal target.

Genetic Basis of CAT Production (e.g., cat gene)

The production of CAT enzymes is encoded by cat genes. These genes are frequently located on mobile genetic elements such as plasmids and transposons, which facilitates their transfer between different bacterial species. The presence of the cat gene allows bacteria to produce CAT, which then confers the resistance phenotype. The horizontal transfer of these genes is a significant factor in the widespread dissemination of chloramphenicol resistance among pathogenic bacteria.

Biochemical Pathways of Acetylation

CAT enzymes catalyze the transfer of an acetyl group from acetyl-Coenzyme A (acetyl-CoA) to chloramphenicol. This acetylation occurs at the 3-hydroxyl group of the chloramphenicol molecule, forming 3-O-acetyl-chloramphenicol. This product is inactive as it can no longer bind to the 50S ribosomal subunit. A further, non-enzymatic rearrangement can lead to the formation of 1,3-di-O-acetyl-chloramphenicol, which is also inactive. The inactivation is highly efficient, rapidly reducing the intracellular concentration of active chloramphenicol.

Permeability Barriers and Efflux Systems

Bacterial resistance to chloramphenicol can also be achieved by preventing the antibiotic from reaching its intracellular target. This is accomplished through modifications to the bacterial cell envelope that reduce permeability or by actively pumping the drug out of the cell.

Role of Membrane Permeability in Resistance Development

Reduced membrane permeability can significantly decrease the intracellular accumulation of chloramphenicol. In Gram-negative bacteria, the outer membrane serves as a selective barrier. Resistance can arise from mutations that lead to the loss or modification of outer membrane porins, which are protein channels that allow the passage of small molecules like chloramphenicol. For instance, studies in Haemophilus influenzae have demonstrated that high-level chloramphenicol resistance can be attributed to a permeability barrier resulting from the loss of an outer membrane protein nih.gov. Similarly, decreased permeability of the outer membrane has been observed as a resistance mechanism in Pseudomonas aeruginosa researchgate.netmdpi.com.

Identification of Efflux Pump Mechanisms

Efflux pumps are transport proteins that actively extrude antibiotics and other toxic compounds from the bacterial cell. Several multidrug efflux systems have been identified that recognize and expel chloramphenicol, thereby contributing to resistance. These pumps are often chromosomally encoded and their overexpression can lead to resistance to a wide range of antimicrobial agents. In Pseudomonas putida, the TtgABC efflux pump has been shown to play a role in chloramphenicol tolerance nih.gov. Similarly, in Burkholderia thailandensis, overexpression of efflux pumps has been associated with multidrug resistance, including to chloramphenicol nih.govplos.org. The AcrAB-TolC system in Escherichia coli is another well-studied example of an efflux pump that contributes to chloramphenicol resistance.

Ribosomal Mutations and Target Alterations

A less common but significant mechanism of chloramphenicol resistance involves alterations to the antibiotic's target, the bacterial ribosome. Chloramphenicol inhibits protein synthesis by binding to the 50S ribosomal subunit and preventing the peptidyl transferase reaction.

Mutations in the genes encoding components of the 50S ribosomal subunit, particularly the 23S rRNA, can lead to resistance. These mutations can alter the binding site of chloramphenicol, reducing its affinity for the ribosome. Consequently, even if the antibiotic enters the cell, it cannot effectively inhibit protein synthesis. While enzymatic inactivation and efflux are more widespread, target site modification represents a critical mechanism of intrinsic resistance that does not rely on the acquisition of foreign genes. Research has shown that mutations in mitochondrial rRNA can confer resistance to chloramphenicol by affecting the drug's binding site pnas.org.

Mutations in 23S rRNA

Mutations in the 23S rRNA component of the 50S ribosomal subunit can confer resistance to chloramphenicol. These mutations can prevent the drug from binding effectively to its target site on the ribosome. For example, research has identified specific nucleotide transitions, such as a G-to-A transition at position 2057 in Escherichia coli 23S rRNA, that result in chloramphenicol resistance. nih.gov In the archaeon Halobacterium halobium, a C-to-U transition at position 2471 and an A-to-C transversion at position 2088 of the 23S rRNA have been shown to confer resistance. nih.govasm.org

Alterations in Ribosomal Proteins

While less common than rRNA mutations, alterations in ribosomal proteins of the 50S subunit can also contribute to chloramphenicol resistance by affecting the drug's binding site.

Plasmid-Mediated Resistance and Horizontal Gene Transfer in Bacterial Populations

A primary mechanism of chloramphenicol resistance is the enzymatic inactivation of the antibiotic by chloramphenicol acetyltransferase (CAT). The gene encoding this enzyme is often located on plasmids and transposons, facilitating its spread through horizontal gene transfer among bacterial populations. taylorandfrancis.com

Resistance Mechanisms in Specific Bacterial Strains (e.g., Sphingobium yanoikuyae B1)

Research on specific bacterial strains has revealed novel resistance mechanisms. For instance, Sphingobium yanoikuyae B1 has been shown to possess a novel amidase, AphA, which can inactivate chloramphenicol through hydrolysis. nih.gov Other enzymes, such as oxidases, have also been identified in Sphingomonadaceae that can modify and inactivate chloramphenicol. researchgate.net

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of chloramphenicol (B1208) palmitate, providing powerful tools for its separation from related substances and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of chloramphenicol and its derivatives, including chloramphenicol palmitate. osti.govscispace.com Reversed-phase HPLC, utilizing a C18 stationary phase, is a common approach for the separation of these compounds. nih.govnih.govhelixchrom.comresearchgate.net The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. nih.govresearchgate.net Detection is often achieved using UV spectrophotometry, with a detection wavelength set around 270-280 nm. nih.govhelixchrom.com

While many HPLC methods focus on the quantification of chloramphenicol after hydrolysis of the palmitate ester, these methods can be adapted for the direct analysis of the intact ester. nih.gov The analysis of metabolites of this compound, which primarily involves the cleavage of the ester bond to form active chloramphenicol, can also be performed using HPLC. nih.gov Stability-indicating HPLC methods are particularly important for distinguishing the intact drug from its degradation products, such as 2-amino-1-(4-nitrophenyl)propane-1,3-diol. scispace.comresearchgate.net The development of such methods involves subjecting the drug to stress conditions like acid and base hydrolysis to ensure the separation of all potential degradation products. scispace.com

Interactive Data Table: Typical HPLC Parameters for Chloramphenicol Analysis

ParameterValue/ConditionSource
Column Reversed-phase C18 nih.govnih.govhelixchrom.comresearchgate.net
Mobile Phase Acetonitrile/Methanol and aqueous buffer (e.g., phosphate (B84403), acetate) nih.govresearchgate.net
Detection UV at 270-280 nm nih.govhelixchrom.com
Flow Rate Typically 1.0 - 2.0 mL/min researchgate.net
Application Quantification, impurity profiling, stability studies osti.govscispace.com

Gas Chromatography (GC) is another powerful technique for the analysis of chloramphenicol and its derivatives, though it often requires a derivatization step to increase the volatility and thermal stability of the analyte. nih.govjfda-online.comresearchgate.netgcms.cz Compounds with active hydrogen groups, such as hydroxyl and amine groups present in this compound, tend to be polar and less volatile, which can lead to poor chromatographic performance. researchgate.net

Derivatization chemically modifies the analyte to a more GC-amenable form. Common derivatization reactions include silylation, acylation, and alkylation. researchgate.netgcms.cz For chloramphenicol, silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a frequently employed method. This process replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, resulting in a more volatile and less polar derivative.

GC analysis is often coupled with mass spectrometry (GC-MS), which provides not only quantification but also structural confirmation of the analytes. nih.gov This is particularly useful for identifying metabolites and degradation products.

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that is well-suited for the qualitative analysis of this compound, including purity assessment and reaction monitoring. mdpi.comnih.govnih.gov TLC can be used to separate this compound from its parent compound, chloramphenicol, and other impurities. mdpi.com

In the context of synthesis, TLC is an invaluable tool for monitoring the progress of the esterification reaction between chloramphenicol and palmitic acid to form this compound. mdpi.com By spotting the reaction mixture on a TLC plate at different time intervals and developing the plate with an appropriate solvent system, the disappearance of the starting materials and the appearance of the product can be visualized. mdpi.com A common mobile phase for the separation of chloramphenicol compounds is a mixture of n-hexane and ethyl acetate. nih.gov

For purity analysis, a solution of the this compound sample is spotted on a TLC plate alongside a reference standard. After development, the presence of any secondary spots in the sample lane indicates the presence of impurities. The intensity of these spots can provide a semi-quantitative estimation of the impurity levels. Densitometric quantification can be employed for more precise measurements. nih.gov

Spectroscopic and Diffraction Methods for Characterization

Spectroscopic and diffraction methods are essential for elucidating the molecular structure and identifying the different solid-state forms of this compound.

Infrared (IR) spectroscopy is a powerful technique for the characterization of the molecular structure of this compound and for differentiating its polymorphic forms. The IR spectrum provides information about the functional groups present in the molecule. The technique can be particularly sensitive to changes in the crystalline lattice, which can affect the vibrational modes of the molecules.

Fourier Transform Infrared (FTIR) spectroscopy has been used to identify and quantify the different polymorphs of this compound. For instance, a method has been established for the assay of this compound polymorph A using FTIR spectroscopy, with a characteristic absorption band observed at 843 cm⁻¹. It is important to note that the sample preparation technique, such as the use of KBr discs, can potentially induce polymorphic transformations.

Interactive Data Table: Characteristic IR Absorption for this compound Polymorph A

PolymorphCharacteristic Wavenumber (cm⁻¹)Analytical ApplicationSource
Polymorph A 843Quantification of Polymorph A

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule and is highly sensitive to changes in crystal structure. This makes it an excellent tool for the characterization of the polymorphic forms of this compound. Different polymorphs of a compound will have different arrangements of molecules in the crystal lattice, leading to distinct Raman spectra.

Research has shown that the three main polymorphic forms of this compound—the stable form A, the metastable active form B, and an unstable form C—exhibit unique Raman spectra. This allows for their unambiguous identification. Raman mapping, a technique that combines Raman spectroscopy with microscopy, can be used to visualize the spatial distribution of different polymorphs within a sample, such as a pharmaceutical tablet. This is crucial for ensuring the quality and efficacy of the final product, as different polymorphs can have different physical properties, including solubility and bioavailability.

Interactive Data Table: Application of Raman Spectroscopy to this compound Polymorphs

Polymorphic FormAnalytical Utility of Raman SpectroscopyKey FindingsSource
Form A (stable) Identification and differentiation from other formsExhibits a distinct Raman spectrum
Form B (metastable) Identification and quantification in mixturesCan be quantified in the presence of Form A
Form C (unstable) Characterization and monitoring of transformationsIts transformation to other forms can be monitored

Immunoassays and Bioassays in Research Settings

Immunoassays and bioassays are highly sensitive methods used for the detection and quantification of chloramphenicol, the active drug that is released from the inactive this compound prodrug upon hydrolysis in the body. ijsr.net These techniques are crucial in research for monitoring drug levels in various biological matrices.

Radioimmunoassay (RIA) is a highly sensitive in vitro assay technique used to measure concentrations of antigens (like chloramphenicol) by use of antibodies. A known quantity of radioactively labeled chloramphenicol is mixed with a known amount of anti-chloramphenicol antibody. Then, a sample, such as serum or tissue extract, containing an unknown quantity of the same substance is added. The "cold" (unlabeled) chloramphenicol from the sample competes with the "hot" (radiolabeled) chloramphenicol for binding sites on the antibody. By measuring the radioactivity of the antibody-bound fraction, the concentration of chloramphenicol in the sample can be determined.

RIA has been developed for the trace analysis of chloramphenicol residues in matrices like eggs, milk, and meat with a detection limit of around 200 ng/kg. nih.gov The high specificity of the antibodies used ensures that cross-reactivity with other compounds, such as thiamphenicol, is insignificant. nih.gov For verification of positive results obtained by RIA screening, the method can be coupled with high-performance liquid chromatography (HPLC-RIA) for enhanced specificity and accuracy. osti.gov

Enzyme Immunoassay (EIA), most commonly in the form of the Enzyme-Linked Immunosorbent Assay (ELISA), is a widely used method for detecting and quantifying chloramphenicol. The competitive ELISA is the most common format for small molecules like chloramphenicol. nih.govr-biopharm.com

In this assay, a microtiter plate is coated with antibodies specific to chloramphenicol. When a sample is added along with a known amount of enzyme-labeled chloramphenicol (conjugate), the chloramphenicol in the sample competes with the conjugate for the limited number of antibody binding sites. r-biopharm.com After an incubation period, the unbound components are washed away. A substrate is then added, which is converted by the enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of chloramphenicol in the sample; a weaker color signal indicates a higher concentration of the drug in the sample. nih.gov

EIA techniques are valued for their sensitivity, specificity, and suitability for high-throughput screening of a large number of samples. nih.govelisa-tek.com

Table 2: Performance Characteristics of a Commercial Chloramphenicol ELISA Kit

ParameterSpecificationReference
Assay TypeCompetitive Enzyme Immunoassay r-biopharm.com
Sample MatricesMilk, honey, meat, fish, shrimp, eggs, urine, serum, feed r-biopharm.com
Incubation TimeApproximately 45-60 minutes r-biopharm.comr-biopharm.com
Limit of Detection (LOD)Ranges from ~0.025 to 0.1 ng/g (ppb) depending on the matrix r-biopharm.comcreative-diagnostics.com
Cross-Reactivity (CAP)100% elisa-tek.com
Cross-Reactivity (CAP-glucuronide)~65% elisa-tek.com
Cross-Reactivity (Thiamphenicol)<1% elisa-tek.com
Cross-Reactivity (Florfenicol)<1% elisa-tek.com

Microbiological susceptibility testing is performed to determine the effectiveness of an antibiotic against a specific microorganism. It is important to note that this compound is a prodrug and is microbiologically inactive. It must be hydrolyzed to chloramphenicol to exert its antibacterial effect. Therefore, in vitro susceptibility tests are conducted using the active chloramphenicol base. ijsr.net

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. researchgate.net This is a gold standard for determining antibiotic susceptibility. researchgate.net The broth microdilution method is a common technique where a standardized inoculum of bacteria is introduced into wells of a microtiter plate containing serial dilutions of chloramphenicol. researchgate.net The MIC is read as the lowest drug concentration at which there is no visible turbidity. researchgate.net These in vitro data are crucial in research for understanding the spectrum of activity and potency of chloramphenicol against various bacterial pathogens. nih.govscielo.br

Table 3: Example MIC Values for Chloramphenicol Against Selected Bacteria

Bacterial SpeciesMIC Range (μg/mL)InterpretationReference
Haemophilus influenzae≤ 4Susceptible nih.gov
Streptococcus pneumoniae≤ 4Susceptible nih.gov
Staphylococcus aureus (MRSA)≤ 8Susceptible nih.gov
Escherichia coliVaries by strain and resistance mechanismsMICs are determined to classify as susceptible or resistant. researchgate.net
Pseudomonas aeruginosaVaries by strain and resistance mechanismsOften exhibits higher resistance to chloramphenicol. researchgate.net

Formulation Science and Novel Drug Delivery Systems Research

Development of Sustained-Release Systems (Preclinical focus)

Preclinical research has focused on developing sustained-release formulations of chloramphenicol (B1208) palmitate to prolong its therapeutic effect. The primary strategy involves encapsulating the drug within biodegradable polymeric carriers, which allows for a gradual release over an extended period.

The use of chloramphenicol's palmitate ester prodrug has been a key strategy in the design of nanoparticle-in-microparticle systems for sustained release. nih.gov In one approach, inhalable dry microparticle powders were created by spray-drying nanoparticle suspensions. nih.gov These formulations were designed as "nano-embedded microparticles," where either pure prodrug nanoparticles or prodrug-loaded polymeric nanoparticles were incorporated into a larger microparticle, often with excipients like lactose (B1674315) and L-leucine. nih.gov

The resulting microparticles were typically spherical and shriveled, with aerodynamic properties suitable for inhalation, demonstrating mass median aerodynamic diameters around 3 µm. nih.gov Drug loading in these systems was reported to be between 14% and 34% (m/m). nih.gov Another area of research has been the development of biodegradable nanoparticles for ocular applications. researchgate.net Using an emulsion/solvent evaporation method, chloramphenicol-loaded nanoparticles were produced with mean particle sizes ranging from 277 nm to 433 nm. researchgate.net The entrapment efficiency of the drug in these nanoparticles was significantly influenced by the drug-to-polymer ratio, ranging from approximately 30% to 66%. researchgate.net In vitro studies confirmed that entrapping chloramphenicol in these nanoparticles significantly prolonged its release compared to a free drug suspension. researchgate.net

Table 1: Characteristics of Chloramphenicol Palmitate Microparticle and Nanoparticle Formulations

Formulation TypeParticle SizeDrug Loading / Entrapment EfficiencyKey Release CharacteristicReference
Nano-embedded Microparticles (for inhalation)~3 µm (aerodynamic diameter)14% to 34% (m/m) Drug LoadingAlmost complete release over 14 days nih.gov
Biodegradable Nanoparticles (for ocular use)277 nm to 433 nm~30% to 66% Entrapment EfficiencySignificantly prolonged release vs. free drug researchgate.net

Poly(lactic-co-glycolic acid) (PLGA), a biodegradable and biocompatible copolymer, has been extensively studied as a carrier for this compound. nih.govresearchgate.net PLGA-based nanoparticles loaded with the palmitate prodrug have been prepared using the emulsion-solvent evaporation method. nih.govresearchgate.net This method involves dissolving the drug and polymer in an organic solvent, emulsifying this solution in an aqueous phase, and then removing the solvent to form solid nanoparticles. researchgate.net

The drug-to-polymer ratio is a critical formulation variable that affects both the drug entrapment efficiency and the subsequent release kinetics. researchgate.net Research has shown that PLGA-based systems can achieve a sustained release profile, with studies demonstrating an almost complete release of the drug over a 14-day period. nih.gov This prolonged release is a significant advantage over conventional formulations, potentially allowing for reduced dosing frequency. researchgate.net

Application in Ocular Drug Delivery Research

Novel drug delivery systems are being investigated to overcome the challenges of conventional ophthalmic formulations, such as rapid clearance from the eye.

Microemulsions have been explored as potential carriers for ocular drug delivery of chloramphenicol. nih.govresearchgate.netnih.gov These systems are typically oil-in-water (o/w) microemulsions composed of surfactants (e.g., Span 20, Tween 20), a co-surfactant (e.g., n-butanol), an oil phase (e.g., isopropyl myristate or isopropyl palmitate), and an aqueous phase. nih.govresearchgate.netnih.gov The encapsulation of chloramphenicol within these microemulsions can affect their electrical conductivity. nih.govresearchgate.net The small droplet size and thermodynamic stability of microemulsions make them a promising vehicle for ophthalmic drugs. nih.gov

A significant challenge with conventional chloramphenicol eye drops is the hydrolysis of the drug, which leads to the formation of inactive glycols. nih.govresearchgate.netnih.gov Research has shown that the stability of chloramphenicol is remarkably increased when it is trapped within o/w microemulsion formulations. nih.govresearchgate.netnih.gov

Table 2: Stability of Chloramphenicol in Ocular Formulations

Formulation TypeKey Stability FindingMechanism of StabilizationReference
Conventional Eye DropsProne to hydrolysis, forming glycolsN/A nih.govresearchgate.netnih.gov
Oil-in-Water (o/w) MicroemulsionRemarkably increased stability; much lower glycol content after 3 monthsDrug is shielded from bulk water within the hydrophilic shells of microemulsion droplets nih.govresearchgate.netnih.gov

Liposome-based Drug Delivery Research

Liposomes, which are microscopic vesicles composed of a lipid bilayer, have been developed as carrier systems for chloramphenicol to achieve prolonged drug release. srce.hrnih.gov These formulations have been prepared using various methods, including the proliposome method, the polyol dilution method, and the dehydration-rehydration method. srce.hrnih.govnih.gov The liposomes are often composed of lipids such as egg phosphatidylcholine and egg phosphatidylglycerol-sodium. srce.hrnih.gov

Characterization of these liposomal systems has included assessments of particle size and entrapment efficiency. srce.hrnih.govnih.gov Studies have reported the successful production of chloramphenicol-loaded liposomes with vesicle diameters of 131 nm and 182 nm. nih.gov The entrapment efficiency for these vesicles was found to be 50.6% for the 100 nm vesicles and 33.3% for the 200 nm vesicles. nih.gov In vitro release studies have demonstrated the ability of liposomal formulations to provide prolonged drug release. srce.hrnih.gov In one study where liposomes were incorporated into a bioadhesive gel, more than 40% of the originally entrapped drug was still retained in the gel after 24 hours of incubation. srce.hrnih.gov

Table 3: Characteristics of Chloramphenicol Liposomal Formulations

Liposome CharacteristicFindingReference
Vesicle Diameter131 nm and 182 nm nih.gov
Entrapment Efficiency50.6% (for ~100 nm vesicles); 33.3% (for ~200 nm vesicles) nih.gov
In Vitro Release>40% of drug retained in a liposomal gel after 24 hours srce.hrnih.gov

Exploring Targeted Release Mechanisms in Preclinical Models

The development of advanced drug delivery systems for this compound is a focal point of contemporary pharmaceutical research. The primary objective is to enhance therapeutic efficacy and minimize systemic side effects by ensuring the targeted release of the active compound, chloramphenicol, at the site of infection or disease. Preclinical studies in animal models are crucial for evaluating the in vivo performance of these novel formulations. This section explores the formulation science and research into targeted release mechanisms for this compound in preclinical settings, with a focus on stimuli-responsive and targeted delivery systems.

Novel formulations of this compound are being engineered to respond to specific physiological cues, such as pH changes, which are often characteristic of infection or tumor microenvironments. The rationale behind this approach is to design carriers that remain stable in the general circulation but release their therapeutic payload upon encountering the acidic conditions of a target site.

One promising strategy involves the use of pH-sensitive liposomes. While specific preclinical data for this compound-loaded pH-sensitive liposomes is emerging, related research provides a strong foundation. For instance, studies on pH-sensitive immunoliposomes for gene delivery in mouse models have demonstrated target-cell-specific delivery and controlled release. In one such study, a plasmid containing a gene for chloramphenicol acetyltransferase was successfully delivered to tumor cells using antibody-coated pH-sensitive liposomes. A significant uptake of these immunoliposomes by the target tumor cells was observed, with much lower uptake by non-target tissues like the spleen researchgate.net. This highlights the potential of pH-sensitive liposomes to achieve targeted delivery and triggered release.

Solid lipid nanoparticles (SLNs) represent another advanced delivery platform for lipophilic drugs like this compound. Research has focused on optimizing SLN formulations to achieve controlled drug release. For chloramphenicol, SLNs have been developed that show a biphasic release pattern: an initial burst release followed by a prolonged release over 48 hours nih.gov. This release profile is beneficial for achieving an immediate therapeutic concentration followed by sustained activity. While these studies were conducted with chloramphenicol, the principles can be extrapolated to its palmitate ester, which would be entrapped within the lipid matrix of the SLN. The in vivo behavior of such SLNs is expected to involve predominant uptake by the liver and spleen, a common characteristic of nanoparticles nih.gov. Surface modification of these nanoparticles with ligands or polymers like polyethylene (B3416737) glycol (PEG) could alter their biodistribution and achieve more specific targeting nih.gov.

The preclinical evaluation of targeted drug delivery systems involves detailed pharmacokinetic and biodistribution studies in animal models. For lipophilic prodrugs formulated as nanocrystals, such as the antiretroviral cabotegravir, extensive studies in mice and rats have shown prolonged plasma concentrations and distinct tissue distribution profiles compared to the unformulated drug nih.gov. These studies provide a valuable framework for what could be anticipated with targeted this compound nanoformulations. Key parameters evaluated in these preclinical models include plasma drug concentrations over time, accumulation in various organs (liver, spleen, kidneys, brain), and the rate of prodrug conversion to the active form.

The following interactive data tables summarize key findings from preclinical and formulation studies relevant to the targeted delivery of chloramphenicol and other lipophilic prodrugs.

Table 1: Characteristics of a Solid Lipid Nanoparticle (SLN) Formulation for Chloramphenicol

ParameterValueReference
Mean Particle Size 248 nm nih.gov
Polydispersity Index 0.277 ± 0.058 nih.gov
Zeta Potential -8.74 mV nih.gov
Entrapment Efficiency (%) 83.29 ± 1.23 nih.gov
Drug Loading (%) 10.11 ± 2.02 nih.gov
In Vitro Release (48h) Biphasic (initial burst followed by sustained release) nih.gov

Table 2: In Vivo Biodistribution of a Lipophilic Magnetic Nanoparticle in Rats (Illustrative for Targeted Delivery)

OrganRelative Accumulation (Chi-MNP)Relative Accumulation (Lip-MNP)Reference
Liver ++++ mdpi.com
Spleen +++- mdpi.com
Lungs ++- mdpi.com
Brain ++ mdpi.com
(Chi-MNP: Chitosan-coated Magnetic Nanoparticle; Lip-MNP: Liposome-encapsulated Magnetic Nanoparticle. Accumulation is on an arbitrary scale from - (none) to +++ (large increase))

Table 3: Comparative Pharmacokinetics of a Lipophilic Prodrug (Cabotegravir) Nanocrystal Formulation in Mice and Rats

ParameterMouse (NM2CAB)Rat (NM2CAB)Reference
Plasma Half-life Extended (detectable for over a year)Extended (detectable for over a year) nih.gov
Brain Tissue Concentration (Day 168) ~8 ng/g~44 ng/g nih.gov
Liver Tissue Concentration HighHigh nih.gov
Spleen Tissue Concentration HighHigh nih.gov
(NM2CAB: Nanomilled 2-cabotegravir, a lipophilic prodrug nanocrystal formulation)

While direct preclinical evidence for targeted this compound delivery systems is still developing, the existing body of research on related compounds and delivery platforms provides a strong impetus for future investigations. The ability to trigger drug release in response to the microenvironment of an infection and to direct the drug to specific tissues holds the promise of a more effective and safer application of this important antibiotic.

Comparative Pharmacological and Formulatory Studies Preclinical/in Vitro

Comparative Bioavailability Studies of Chloramphenicol (B1208) Derivatives in Animal Models

The bioavailability of chloramphenicol is significantly influenced by the choice of its ester prodrug and the formulation in which it is administered. Animal models have been instrumental in elucidating these pharmacokinetic nuances.

Chloramphenicol Palmitate versus Chloramphenicol Succinate (B1194679) in Animal Pharmacokinetics

This compound is designed for oral administration, requiring enzymatic hydrolysis in the gastrointestinal tract to release the active chloramphenicol. In contrast, chloramphenicol succinate is a water-soluble ester typically administered intravenously, which also relies on in vivo hydrolysis to become active.

While direct head-to-head pharmacokinetic studies comparing the oral administration of this compound to the intravenous administration of chloramphenicol succinate in the same animal model are limited, studies in horses provide valuable insights into the disposition of these derivatives. Following intravenous administration of chloramphenicol sodium succinate to horses at a dose of 25 mg/kg, the mean plasma half-life of active chloramphenicol was found to be 0.88 hours. The volume of distribution at steady state was 0.66 L/kg, and the total body clearance was 1.03 L/h/kg avma.org. In a separate study in horses, the oral administration of chloramphenicol base, a related formulation, at 50 mg/kg resulted in a mean elimination half-life of 2.85 hours and a systemic bioavailability of 28% avma.orgavma.org. Although not a direct comparison with the palmitate ester, these findings highlight the different pharmacokinetic profiles resulting from intravenous versus oral administration of chloramphenicol prodrugs.

A study in infants and children, while not an animal model, demonstrated that the bioavailability of orally administered this compound was superior to that of intravenously administered chloramphenicol succinate nih.gov. The mean Area Under the Curve (AUC) was significantly greater for the oral palmitate formulation compared to the intravenous succinate (110 vs. 78 mg hr/L) nih.gov. This was attributed to a significant portion of the intravenous dose being excreted in the urine as unhydrolyzed chloramphenicol succinate nih.gov.

ParameterChloramphenicol Sodium Succinate (IV) in Horses (25 mg/kg)Chloramphenicol Base (Oral) in Horses (50 mg/kg)
Mean Elimination Half-life (t½) 0.88 ± 0.23 hours2.85 ± 1.32 hours
Mean Volume of Distribution (Vdss) 0.66 ± 0.11 L/kgNot Applicable
Mean Total Body Clearance (Cl) 1.03 ± 0.20 L/h/kgNot Applicable
Mean Systemic Bioavailability (F) Not Applicable28 ± 10%

Data compiled from studies on the pharmacokinetics of chloramphenicol derivatives in horses.

Impact of Formulation Type on Absorption in Animal Species

The formulation of this compound significantly affects its absorption and bioavailability, with notable differences observed between species and even between fed and fasted states.

In cats, the oral absorption of chloramphenicol from a palmitate ester suspension is markedly impaired in the fasted state compared to when administered with food researchgate.netresearchgate.net. The initial plasma concentrations of the antibiotic were lower with the this compound suspension compared to chloramphenicol tablets researchgate.netresearchgate.net. The poor bioavailability of the palmitate ester in starved cats may be due to reduced secretion of digestive enzymes necessary for the hydrolysis of the ester nih.gov. This suggests that this compound suspension may be less effective in inappetent felines researchgate.netresearchgate.net.

In horses, a study comparing different oral formulations of chloramphenicol base (tablets, compounded paste, and compounded suspension) at a dose of 50 mg/kg revealed differences in key pharmacokinetic parameters vetmeds.org. While the time to maximum concentration (Tmax) was similar across the formulations, the maximum plasma concentration (Cmax) and the area under the curve (AUC) varied, indicating differences in the rate and extent of absorption vetmeds.org. The compounded suspension showed the lowest relative bioavailability compared to the tablets vetmeds.org.

Formulation (Oral, 50 mg/kg in Horses)Cmax (μg/ml)Tmax (hr)AUC0→∞ (hr*μg/ml)Relative Bioavailability (%)
Tablets 5.25 ± 4.074.8917.93 ± 7.69100
Compounded Paste 4.96 ± 3.314.1416.25 ± 1.8590.6
Compounded Suspension 3.84 ± 2.964.3914.00 ± 5.4778.1

Pharmacokinetic parameters of different oral chloramphenicol formulations in horses. vetmeds.org

Comparative in vitro Dissolution and Hydrolysis Profiles of Polymorphs

This compound exists in different polymorphic forms, primarily Form A (β-form) and Form B (α-form), which have distinct physicochemical properties that influence their therapeutic efficacy scielo.brnih.gov. Form A is the more stable polymorph but is biologically inactive, whereas the metastable Form B is the bioactive form scielo.br.

The difference in biological activity is directly related to their dissolution and subsequent hydrolysis rates. Form B dissolves more rapidly and has a much higher solubility than Form A nih.gov. This difference in solubility likely leads to a difference in the rate of hydrolysis by intestinal esterases, which is a prerequisite for the absorption of the active chloramphenicol nih.gov.

In vitro studies have demonstrated that the hydrolysis of this compound by pancreatin (B1164899) is polymorph-dependent. There is significant hydrolysis of the α-form (Form B), while the β-form (Form A) undergoes very little hydrolysis scielo.br. This disparity in enzymatic hydrolysis is a key factor contributing to the observed differences in oral absorption and bioavailability between the polymorphs scielo.br. The higher the percentage of Form B in a formulation, the higher the peak serum levels of chloramphenicol achieved researchgate.net.

PolymorphRelative SolubilityIn Vitro Hydrolysis by PancreatinBioavailability
Form A (β-form) LowerLittle to noneLow / Inactive
Form B (α-form) HigherSignificantHigh / Active

Qualitative comparison of the properties of this compound polymorphs.

Comparative Studies of Synthetic Yields and Purity from Different Methods

The synthesis of this compound can be achieved through various chemical and enzymatic methods. The efficiency of these methods, in terms of yield and purity, is a critical consideration for pharmaceutical production.

Enzymatic synthesis, particularly using lipases, has emerged as a promising alternative to traditional chemical methods. These biocatalytic approaches often offer high regioselectivity and operate under mild reaction conditions. For instance, the synthesis of chloramphenicol esters using a lipase (B570770) from Bacillus amyloliquefaciens has been shown to achieve a conversion of 98% and a purity of 99% within 8 hours under optimized conditions mdpi.comkoreascience.kr.

While direct comparative studies detailing the yields and purities of various synthetic methods are not extensively available in the reviewed literature, enzymatic routes are often cited as being more efficient and environmentally friendly than chemical synthesis. A patent for an enzymatic synthesis of a chloramphenicol intermediate highlights that this method has a high conversion rate and yield of the target product, overcoming disadvantages of chemical methods such as complicated operations, pollution, and low yield capes.gov.br. Chemical synthesis of chloramphenicol, the precursor to the palmitate ester, has been well-established since the 1950s, providing a scalable and controllable process huarongpharma.com. However, enzymatic methods for the esterification step to form this compound are noted for their high efficiency.

Synthesis MethodCatalyst/ReagentsReported YieldReported PurityReference
Enzymatic Transesterification Lipase from Bacillus amyloliquefaciens~98% (conversion)>99% mdpi.comkoreascience.kr
Chemical Synthesis Palmitic acid, ChloramphenicolNot specified in comparative studiesNot specified in comparative studies researchgate.net

Reported yields and purities for the synthesis of chloramphenicol esters.

Emerging Research Applications of Chloramphenicol Palmitate

Utility as a Gene Selection Agent in Molecular Biology and Plant Biology Research

A primary application of chloramphenicol (B1208) and its derivatives in research is as a selective agent in genetic transformation experiments. This utility is centered around the chloramphenicol acetyltransferase (CAT) gene, which confers resistance to the antibiotic.

In the field of molecular biology, the introduction of foreign DNA into host organisms, a process known as transformation, is a foundational technique. A significant challenge in this process is identifying the small fraction of cells that have successfully incorporated the new genetic material. The CAT gene serves as a powerful selectable marker to overcome this hurdle. When this gene is included in a plasmid vector alongside a gene of interest, only the cells that have taken up the plasmid will be able to survive and proliferate in a growth medium containing chloramphenicol. The CAT enzyme detoxifies chloramphenicol by acetylating it, thus preventing the antibiotic from binding to the bacterial ribosome and inhibiting protein synthesis. This selection strategy is widely employed in the transformation of bacteria, such as Escherichia coli, as well as in yeast and other microorganisms.

In plant biology, the use of chloramphenicol resistance as a selectable marker has been instrumental in the genetic modification of chloroplasts. Chloroplast transformation offers several advantages over nuclear transformation, including high levels of transgene expression and containment of transgenes through maternal inheritance. Researchers have successfully developed the CAT gene as a selectable marker for plastid transformation in species like tobacco. nih.gov By selecting for chloramphenicol resistance, scientists can readily obtain and regenerate plants with modified chloroplasts. nih.gov These transplastomic lines have been shown to quickly reach a state of homoplasmy, where all copies of the chloroplast genome contain the transgene. nih.gov Furthermore, evidence suggests that plant mitochondria are also sensitive to chloramphenicol, positioning the CAT gene as a promising selectable marker for plant mitochondrial transformation as well. nih.gov

The effectiveness of chloramphenicol selection is highlighted by the low frequency of spontaneous resistance mutations, ensuring that the colonies or plant tissues that grow in its presence are indeed the result of successful transformation.

The application of chloramphenicol palmitate and the CAT gene extends throughout various genetic engineering research endeavors. The CAT gene is a component of many commercially available cloning vectors, such as pACYC184, where it facilitates the selection of bacteria that have been successfully transformed with the plasmid. Beyond simple selection, the CAT gene is also utilized as a reporter gene to study gene expression. In these systems, the CAT gene is placed under the control of a specific promoter, and the level of CAT enzyme activity serves as a quantifiable measure of the promoter's strength or regulation under different conditions.

Furthermore, the development of shuttle vectors containing the CAT gene has enabled genetic studies in a wider range of organisms. For instance, a shuttle vector carrying both a β-lactamase gene and a CAT gene has been used for the transformation of Chlamydia trachomatis. nih.gov This has provided a crucial tool for the genetic analysis of this important human pathogen, and chloramphenicol resistance can be used as a primary or secondary selection marker. nih.gov The establishment of stable transformation systems using chloramphenicol selection has also been achieved in the protozoan parasite Toxoplasma gondii, allowing for gene knockout and other genetic manipulations to study the biology of this organism.

The following table summarizes the use of the Chloramphenicol Acetyltransferase (CAT) gene as a selectable marker in different organisms.

OrganismApplicationResearch Area
Escherichia coliSelection of transformed cellsMolecular Biology
YeastSelection of transformed cellsMolecular Biology
Chlamydia trachomatisPrimary or secondary selection marker in shuttle vectorsMicrobiology
Toxoplasma gondiiStable transformation and gene knockout studiesParasitology
Tobacco (Nicotiana sp.)Plastid and potential mitochondrial transformationPlant Biology

Investigation of Ribosomal Catalytic Center Plasticity

Recent research has utilized chloramphenicol as a molecular probe to investigate the intricate processes of ribosome biogenesis and the plasticity of its catalytic center. The ribosome, the cellular machinery responsible for protein synthesis, is a highly dynamic complex. Studies have shown that chloramphenicol not only inhibits protein synthesis in mature ribosomes but also interferes with the maturation of the 50S ribosomal subunit in E. coli. nih.govmdpi.com

By employing techniques such as cryo-electron microscopy (cryo-EM), researchers have been able to visualize the structural changes in ribosomal precursors when cells are treated with chloramphenicol. mdpi.com These studies have revealed that chloramphenicol can severely impede the formation of crucial structural elements of the 50S subunit, including the central protuberance. mdpi.com The binding of chloramphenicol to ribosomal precursors suggests both direct and indirect mechanisms of interference with the assembly process. mdpi.com This line of investigation provides valuable insights into the flexibility and dynamic nature of the ribosomal catalytic center during its formation and offers a deeper understanding of the mechanisms of action of antibiotics that target the ribosome. The ability of chloramphenicol to stall ribosome assembly at specific stages makes it a powerful tool for dissecting the complex landscape of ribosome biogenesis. mdpi.com

Role as a Model Compound in Drug Development and Formulation Research

This compound serves as an important model compound in pharmaceutical research, particularly in the areas of prodrug design and the study of polymorphism in active pharmaceutical ingredients (APIs). As a prodrug, this compound is designed to be inactive until it is hydrolyzed in the gastrointestinal tract by esterases to release the active chloramphenicol. bioaustralis.compatsnap.com This strategy is primarily employed to mask the intensely bitter taste of chloramphenicol, which is a significant challenge in the formulation of oral medications, especially for pediatric use. bioaustralis.comresearchgate.net The study of this compound provides a classic example of how the physicochemical properties of a drug can be modified through a prodrug approach to improve patient compliance.

A critical area of research where this compound is a key model is in the investigation of polymorphism. Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms, each with a distinct arrangement of molecules in the crystal lattice. These different polymorphic forms can exhibit significant variations in their physical properties, including solubility, dissolution rate, and bioavailability, which in turn can affect the therapeutic efficacy of a drug.

This compound is known to exist in at least three polymorphic forms: A, B, and C. researchgate.net Form A is the most stable but is biologically inactive, while the metastable Form B is the active modification. researchgate.net Form C is unstable. researchgate.net The difference in biological activity is attributed to the differences in their dissolution rates and solubilities; Form B dissolves more rapidly and has a higher solubility than Form A. researchgate.net This has profound implications for drug formulation, as the presence of the inactive polymorph can lead to a sub-optimal therapeutic effect. Consequently, regulatory bodies often require strict control over the polymorphic content of APIs. The distinct properties of these polymorphs have been characterized using various analytical techniques, as detailed in the table below.

Polymorphic FormStabilityBiological ActivityKey Characteristics
Form AStableInactiveLower dissolution rate and solubility
Form BMetastableActiveHigher dissolution rate and solubility
Form CUnstable--

The study of this compound's polymorphic forms provides a valuable model for understanding the challenges and importance of solid-state characterization in drug development and for developing analytical methods to quantify and control polymorphism in pharmaceutical products.

Q & A

Q. What are the key polymorphic forms of chloramphenicol palmitate, and how do they influence bioavailability?

this compound exists in polymorphic forms (A, B, C, and amorphous), with significant differences in bioavailability. Polymorph B is therapeutically active due to its higher solubility and absorption, while polymorph A exhibits poor bioavailability . Dissolution studies and in vivo absorption data confirm that polymorph B achieves higher blood concentrations, necessitating rigorous crystallization process control to ensure the desired polymorphic form . Methodologically, X-ray diffraction (XRD) and differential scanning calorimetry (DSC) are critical for polymorph identification and stability analysis .

Q. How does enzymatic hydrolysis activate this compound in vivo?

this compound is a prodrug hydrolyzed by pancreatic lipase in the duodenum, releasing active chloramphenicol. This process depends on the esterase activity and the physicochemical properties of the prodrug (e.g., solubility, particle size). Researchers should use in vitro dissolution tests with lipase-containing media to simulate enzymatic activation and correlate results with pharmacokinetic studies .

Q. What analytical methods are recommended for characterizing this compound purity and polymorphic composition?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is standard for purity assessment. For polymorphic analysis, XRD, DSC, and thermomicroscopy are essential. Zeta potential measurements can further differentiate polymorphs A and B based on surface charge variations .

Advanced Research Questions

Q. How can synthesis and crystallization processes be optimized to yield polymorph B of this compound?

Ethanol-based crystallization under controlled temperature and agitation rates preferentially yields polymorph B. Process variables such as solvent polarity, cooling rate, and seeding with polymorph B crystals are critical. Recent studies highlight that solvent-antisolvent techniques improve yield and reduce amorphous content . Methodological validation should include reproducibility testing across ≥3 batches and stability studies under ICH guidelines .

Q. How do particle size and zeta potential affect dissolution profiles and bioavailability?

Smaller particle sizes (<10 µm) enhance dissolution rates by increasing surface area, while zeta potential influences particle aggregation and suspension stability. Micronization techniques (e.g., ball milling) can reduce particle size but risk inducing polymorphic transitions. Researchers must balance particle size reduction with polymorphic stability using XRD monitoring .

Q. How should contradictions in absorption data between polymorphic forms be resolved?

Discrepancies arise from variations in experimental design (e.g., dissolution media, animal models). For robust analysis:

  • Use biorelevant dissolution media (e.g., FaSSIF/FeSSIF) to mimic gastrointestinal conditions.
  • Conduct crossover studies in animal models to control inter-subject variability.
  • Apply statistical models (e.g., ANOVA with post hoc tests) to isolate polymorph-specific effects .

Q. What are the methodological challenges in correlating in vitro dissolution data with in vivo pharmacokinetics?

Key challenges include:

  • Selecting dissolution media that accurately replicate duodenal lipase activity.
  • Accounting for interspecies differences in enzyme expression when using animal models.
  • Validating bioanalytical methods (e.g., LC-MS/MS) to quantify low plasma concentrations of chloramphenicol. A tiered approach—starting with in vitro dissolution, followed by preclinical models—is recommended .

Experimental Design & Data Analysis

Q. How to design a dissolution study for this compound formulations?

  • Apparatus : USP Apparatus II (paddle) with sinkers to prevent floating.
  • Media : Phosphate buffer (pH 6.8) with 1% w/v pancreatic lipase.
  • Sampling : Collect aliquots at 10, 20, 30, 60, and 120 minutes.
  • Analysis : Use HPLC with a C18 column (UV detection at 278 nm). Include control groups (polymorphs A and B) to benchmark results .

Q. What statistical approaches are suitable for analyzing polymorph-dependent bioavailability data?

  • For small datasets : Non-parametric tests (e.g., Mann-Whitney U) to compare AUC and Cmax between polymorphs.
  • For large datasets : Multivariate analysis (e.g., PCA) to identify confounding variables (e.g., particle size, zeta potential). Report p-values with 95% confidence intervals and justify sample sizes using power analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.